molecular formula C17H16N2O B8331998 10-Phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]indol-10-ol

10-Phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]indol-10-ol

Cat. No. B8331998
M. Wt: 264.32 g/mol
InChI Key: VLPLDRBPRYEVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]indol-10-ol is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

10-phenyl-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol

InChI

InChI=1S/C17H16N2O/c20-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19-12-6-11-18-16(17)19/h1-5,7-10,20H,6,11-12H2

InChI Key

VLPLDRBPRYEVPT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC=CC=C4)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclisation of 2-(3-chloropropylamino)-3-phenyl-3H-indol-3-ol with sodium methoxide by a process analogous to that described in Example 3 gives 2,3,4,10-tetrahydro-10-phenylpyrimido[1,2-a]indol-10-ol.
Name
2-(3-chloropropylamino)-3-phenyl-3H-indol-3-ol
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reactant
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Synthesis routes and methods II

Procedure details

2-Amino-3-phenyl-3H-indol-3-ol (2.24 g) was heated under reflux with isopropanol (20 ml) and 1,3-dibromopropane (2.0 g) for 20 hours. The reaction mixture was evaporated to 10 ml and diluted with a little ether. The title compound was obtained as its hydrobromide salt 0.73 g., m.p. 260°-262°C (decomp.) and could be recrystallized from methanol, ethanol or isopropanol with or without the addition of ethyl acetate or ether.
Name
2-Amino-3-phenyl-3H-indol-3-ol
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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